molecular formula C16H16O7 B1195152 Deoxybostrycin

Deoxybostrycin

Cat. No. B1195152
M. Wt: 320.29 g/mol
InChI Key: NCLWGURXHFTQGF-HWPZZCPQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Deoxybostrycin is a natural product found in Nigrospora with data available.

Scientific Research Applications

Anti-Mycobacterial Activity

Deoxybostrycin and its derivatives, such as 4-deoxybostrycin, have shown promise in anti-mycobacterial activity, particularly against Mycobacterium tuberculosis. 4-Deoxybostrycin, isolated from the Mangrove endophytic fungus Nigrospora sp., displayed significant inhibition against mycobacteria, even outperforming some first-line anti-tuberculosis drugs against certain multidrug-resistant M. tuberculosis strains (Wang et al., 2013).

Antitumor Properties

Research has demonstrated that deoxybostrycin and its synthesized derivatives exhibit strong cytotoxicity against various cancer cell lines, including MDA-MB-435, HepG2, and HCT-116. The study highlights the potential of deoxybostrycin derivatives as valuable sources for developing new anticancer drugs (Chen et al., 2012).

Phytotoxic Activity

Deoxybostrycin, in its natural form, has been identified as a phytotoxin produced by the fungus Alternaria eichhorniae. This compound, along with its derivative 4-deoxybostrycin, can induce necrosis in plant leaves, suggesting a potential role in agricultural applications or studies on plant pathology (Charudattan & Rao, 1982).

Antibacterial Properties

Deoxybostrycin derivatives have exhibited notable antibacterial activities. For instance, the acetylated derivative of a known compound showed significant activity against Bacillus cereus, surpassing even the efficacy of the standard control, ciprofloxacin. This suggests the potential of deoxybostrycin derivatives in developing new antibacterial agents (Yang et al., 2012).

properties

Product Name

Deoxybostrycin

Molecular Formula

C16H16O7

Molecular Weight

320.29 g/mol

IUPAC Name

(6R,7S)-6,7,9,10-tetrahydroxy-2-methoxy-7-methyl-6,8-dihydro-5H-anthracene-1,4-dione

InChI

InChI=1S/C16H16O7/c1-16(22)5-7-6(3-10(16)18)13(19)11-8(17)4-9(23-2)15(21)12(11)14(7)20/h4,10,18-20,22H,3,5H2,1-2H3/t10-,16+/m1/s1

InChI Key

NCLWGURXHFTQGF-HWPZZCPQSA-N

Isomeric SMILES

C[C@@]1(CC2=C(C[C@H]1O)C(=C3C(=O)C=C(C(=O)C3=C2O)OC)O)O

Canonical SMILES

CC1(CC2=C(CC1O)C(=C3C(=O)C=C(C(=O)C3=C2O)OC)O)O

synonyms

4-deoxybostrycin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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